5-azoniaspiro[4.5]decane;chloride 5-azoniaspiro[4.5]decane;chloride
Brand Name: Vulcanchem
CAS No.: 859953-02-9
VCID: VC6900921
InChI: InChI=1S/C9H18N.ClH/c1-2-6-10(7-3-1)8-4-5-9-10;/h1-9H2;1H/q+1;/p-1
SMILES: C1CC[N+]2(CC1)CCCC2.[Cl-]
Molecular Formula: C9H18ClN
Molecular Weight: 175.7

5-azoniaspiro[4.5]decane;chloride

CAS No.: 859953-02-9

Cat. No.: VC6900921

Molecular Formula: C9H18ClN

Molecular Weight: 175.7

* For research use only. Not for human or veterinary use.

5-azoniaspiro[4.5]decane;chloride - 859953-02-9

Specification

CAS No. 859953-02-9
Molecular Formula C9H18ClN
Molecular Weight 175.7
IUPAC Name 5-azoniaspiro[4.5]decane;chloride
Standard InChI InChI=1S/C9H18N.ClH/c1-2-6-10(7-3-1)8-4-5-9-10;/h1-9H2;1H/q+1;/p-1
Standard InChI Key QBROHVBYYPMGGX-UHFFFAOYSA-M
SMILES C1CC[N+]2(CC1)CCCC2.[Cl-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Azoniaspiro[4.5]decane chloride consists of a bicyclic framework where a pyrrolidine ring (five-membered) and a piperidine ring (six-membered) share a single nitrogen atom, forming a spiro junction at the 5-position. The nitrogen atom is quaternized, bearing a positive charge balanced by a chloride counterion . The SMILES notation C1CC[N+]2(CC1)CCCC2.[Cl-]\text{C1CC[N+]2(CC1)CCCC2.[Cl-]} succinctly captures this topology, emphasizing the spiro connectivity and ionic nature .

Stereochemical Considerations

The compound’s spirocyclic structure imposes significant steric constraints, which influence its reactivity and interaction with chiral environments. While the parent compound lacks inherent chirality, functionalization at peripheral positions can introduce axial or central chirality, as demonstrated in derivatives used for asymmetric catalysis . For instance, enantiopure analogs resolved via fractional crystallization with tartrate salts exhibit configurational stability under catalytic conditions .

Synthesis and Manufacturing

Quaternization and Cyclization

The synthesis of 5-azoniaspiro[4.5]decane chloride typically begins with the quaternization of a secondary amine precursor. Reacting 5-azoniaspiro[4.5]decane (CID 15657848) with hydrochloric acid under controlled conditions yields the chloride salt . Alternative routes involve cyclization of appropriately substituted diamines, followed by anion exchange to isolate the chloride form .

Enantioselective Modifications

Recent methodologies have focused on deriving chiral variants for catalytic applications. Zhou et al. (2023) achieved enantiopure spirocyclic ammonium salts via fractional crystallization of diastereomeric tartrate complexes, attaining >99% enantiomeric excess (ee) . This approach enables scalable production of catalysts for asymmetric alkylation reactions, such as the phase-transfer-catalyzed glycinate Schiff base alkylation .

Advanced Catalytic Synthesis

A 2024 study demonstrated the use of 5-azoniaspiro[4.5]decane-derived catalysts in enantioselective spirocyclization reactions. Employing a sulfur-containing chiral cation phase-transfer catalyst, researchers synthesized spiro-3,2′-azetidine oxindoles with enantiomeric ratios (er) up to 2:98 . This method highlights the compound’s versatility in mediating intramolecular C–C bond formations under interfacial phase-transfer conditions .

Physicochemical Properties

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H} NMR spectra reveal distinct proton environments for the pyrrolidine and piperidine rings, with coupling constants indicative of restricted rotation about the spiro junction .

  • Mass Spectrometry: High-resolution mass spectra confirm the molecular ion peak at m/z 175.70, consistent with the molecular formula .

Applications in Catalysis and Medicinal Chemistry

Asymmetric Phase-Transfer Catalysis

The compound’s chiral derivatives have emerged as robust catalysts in enantioselective synthesis. For example, they facilitate the alkylation of glycinate Schiff bases, producing α-amino acids with high ee values . Mechanistic studies suggest that the spirocyclic framework stabilizes transition states through a combination of electrostatic and steric effects .

Pharmacophore Development

Spirocyclic ammonium salts are valued in drug design for their conformational rigidity and bioavailability. Although 5-azoniaspiro[4.5]decane chloride itself lacks documented biological activity, analogs such as 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride show promise as antianxiety agents due to their interactions with central nervous system receptors.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Differentiators
5-Azoniaspiro[4.5]decane chlorideC9H18ClN\text{C}_9\text{H}_{18}\text{ClN}Chloride counterion; foundational spiro structure
8-(2,3-Dichlorophenyl) derivativeC15H18Cl2NBr\text{C}_{15}\text{H}_{18}\text{Cl}_2\text{NBr}Bromide counterion; aryl substitution enhances steric bulk
Enantiopure tartrate complexC13H24ClNO6\text{C}_{13}\text{H}_{24}\text{ClNO}_6Chiral tartrate anion enables resolution of enantiomers

Future Research Directions

  • Biological Profiling: Systematic evaluation of the compound’s pharmacokinetic and pharmacodynamic properties to explore therapeutic potential.

  • Catalyst Optimization: Development of derivatives with tailored steric and electronic profiles for improved enantioselectivity in industrially relevant reactions.

  • Green Synthesis: Investigation of solvent-free or aqueous-phase synthetic routes to enhance sustainability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator